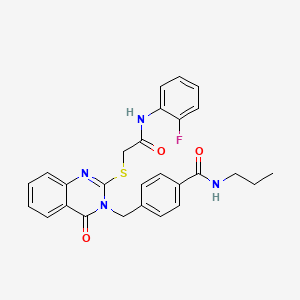

![molecular formula C26H19ClN4OS B2538999 5-{[(2-氯苯基)甲基]硫代}-2-[(1H-吲哚-3-基)甲基]-2H,3H-咪唑并[1,2-c]喹唑啉-3-酮 CAS No. 958599-69-4](/img/structure/B2538999.png)

5-{[(2-氯苯基)甲基]硫代}-2-[(1H-吲哚-3-基)甲基]-2H,3H-咪唑并[1,2-c]喹唑啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features into the molecule. In the case of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, the process begins with 4-chlorophenoxyacetic acid as a precursor. This compound undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate, which is then subjected to a ring closure reaction to form the core 1,3,4-oxadiazole moiety. Subsequent thiolation and substitution reactions lead to the final derivatives with potential antibacterial properties, as confirmed by IR, 1H-NMR, and EI-MS spectral analysis .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of the 1,3,4-oxadiazole ring and the thiol group are significant for the antibacterial activity observed. The molecular docking studies with the α-chymotrypsin enzyme protein help identify the active binding sites, which correlate with the bioactivity data. This suggests that the molecular structure of these compounds is well-suited for interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various substituents. The regioselective sulfenylation catalyzed by iodine, as described for the synthesis of 3-sulfenylimidazo[1,5-a]quinolines, is an example of such specificity. This reaction proceeds under metal- and oxidant-free conditions, which is advantageous for the synthesis of less cytotoxic compounds. The use of disulfides or thiophenols as sulfenylating agents allows for the introduction of a sulfenyl group into the imidazo[1,5-a]quinoline framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the 1,3,4-oxadiazole and thiol groups not only contributes to the biological activity but also affects properties such as solubility and stability. The compounds synthesized exhibit significant antibacterial activity against various bacterial strains, with some derivatives showing remarkable activity compared to standard antibiotics. Additionally, the cytotoxicity data suggest that certain substitutions on the oxadiazole moiety can lead to the discovery of compounds with reduced cytotoxicity, which is an important consideration for drug development .

科学研究应用

抗菌和抗真菌活性

已合成并评估了与指定化学物质相似的化合物,包括抗菌和抗真菌作用在内的生物活性。例如,新型喹啉酮衍生物已显示出显着的抗菌和抗真菌活性,表明这些化合物在开发新的抗菌剂中的潜力 (Anisetti & Reddy, 2012; Patil, Ganguly, & Surana, 2010).

抗溃疡活性

对喹唑啉衍生物的研究也探索了它们在治疗溃疡中的潜力。某些合成的喹唑啉化合物已显示出抗溃疡活性,表明它们在溃疡治疗中作为治疗剂的潜力 (Patil, Ganguly, & Surana, 2010).

抗肿瘤活性

喹唑啉衍生物已被研究其抗肿瘤特性。例如,法呢基蛋白转移酶抑制剂,在结构上与指定化合物相关,已显示出显着的体内抗肿瘤作用,突出了这些化合物在癌症治疗中的潜力 (Venet, End, & Angibaud, 2003).

利尿剂

喹唑啉酮衍生物已被合成并作为利尿剂进行评估,表明此类化合物在管理受益于利尿的疾病中的潜在应用 (Maarouf, El‐Bendary, & Goda, 2004).

新型化合物的合成

喹唑啉酮及其衍生物的合成通常会导致具有潜在治疗应用的新型化合物。这些合成工作不仅丰富了喹唑啉酮的化学空间,而且也为发现具有多种生物活性的新药开辟了途径 (Kut, Onysko, & Lendel, 2020).

作用机制

Target of Action

The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTYHAUGRCIWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

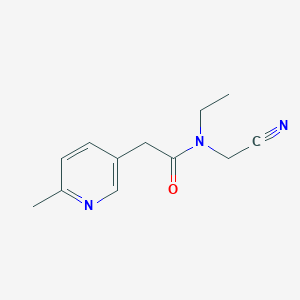

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

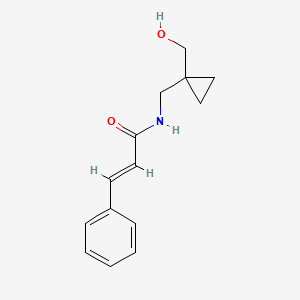

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

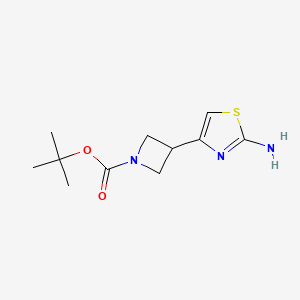

![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)